Benzyl 4-hydroxypentanoate
Description
4-Hydroxypentanoate (C₅H₉O₃) is a five-carbon carboxylic acid with a hydroxyl group on the fourth carbon. It is structurally analogous to the shorter-chain 4-hydroxybutyrate (GHB, C₄H₈O₃) and shares metabolic pathways with its oxidized counterpart, levulinate (4-ketopentanoate, C₅H₈O₃). While 4-hydroxybutyrate is a well-known neurotransmitter and controlled substance, 4-hydroxypentanoate has emerged as a substitute drug of abuse due to its psychoactive properties, albeit with weaker effects and higher toxicity . Its metabolism involves β-oxidation pathways, yielding propionyl-CoA and acetyl-CoA, but also generates toxic CoA esters implicated in neurological dysfunction .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
benzyl 4-hydroxypentanoate |
InChI |
InChI=1S/C12H16O3/c1-10(13)7-8-12(14)15-9-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 |
InChI Key |
HGWKGBZSFNKCHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
| Compound | Molecular Formula | Chain Length | Functional Group(s) | Key Structural Feature |
|---|---|---|---|---|
| 4-Hydroxypentanoate | C₅H₁₀O₃ | 5-carbon | -OH (C4), -COOH (C1) | Hydroxyl at C4; linear chain |
| 4-Hydroxybutyrate (GHB) | C₄H₈O₃ | 4-carbon | -OH (C4), -COOH (C1) | Shorter chain; similar hydroxylation |
| Levulinate | C₅H₈O₃ | 5-carbon | -C=O (C4), -COOH (C1) | Ketone at C4; precursor to 4-hydroxypentanoate |
Metabolic Pathways
- 4-Hydroxypentanoate: Converted to 4-hydroxypentanoyl-CoA, which undergoes β-oxidation to propionyl-CoA and acetyl-CoA . Forms 4-P-pentanoyl-CoA, a neurotoxic CoA ester linked to acute mental dysfunction .
- 4-Hydroxybutyrate (GHB) :
- Levulinate: Reduced to 4-hydroxypentanoate via alcohol dehydrogenase, especially in the presence of ethanol .
Pharmacological and Toxicological Profiles
| Compound | Psychoactive Strength | Toxicity Profile | Key Risks |
|---|---|---|---|
| 4-Hydroxypentanoate | Weaker than GHB | Higher toxicity due to 4-P-pentanoyl-CoA | Acute mental dysfunction, organ damage |
| 4-Hydroxybutyrate | Strong | Moderate (controlled dose); severe in aciduria | Respiratory depression, coma |
| Levulinate | None (prodrug) | Indirect via 4-hydroxypentanoate conversion | Neurotoxicity from cyclic CoA esters |
Key Research Findings
Ethanol Interaction: Ethanol enhances the reduction of levulinate to 4-hydroxypentanoate, increasing plasma concentrations by 69% (slope: 0.0044 vs. 0.0026) .
CoA Ester Neurotoxicity: 4-P-pentanoyl-CoA (from 4-hydroxypentanoate) and 4-P-butyryl-CoA (from GHB) disrupt mitochondrial function, leading to encephalopathy . Cyclic CoA esters from levulinate pyrrolate lysine residues, mimicking hexane-induced neurotoxicity .
Public Health Concerns: Users of 4-hydroxypentanoate may ingest toxic doses to compensate for its weaker effects, exacerbating risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
